3,3-Dimethylacryloyl chloride
Description
Nomenclature and Structural Context within Acyl Halides
3,3-Dimethylacryloyl chloride is systematically named 3-methylbut-2-enoyl chloride according to IUPAC nomenclature. thermofisher.comthermofisher.com It is also commonly referred to by several synonyms, including senecioyl chloride, 3-methylcrotonoyl chloride, and β,β-dimethylacryloyl chloride. lookchem.comcymitquimica.comscbt.com
Structurally, it is an α,β-unsaturated acyl chloride. The molecule consists of a five-carbon chain with a carbonyl chloride group at one end, a carbon-carbon double bond between the second and third carbon atoms, and two methyl groups attached to the third carbon. cymitquimica.com This arrangement of functional groups—an acyl halide conjugated with an alkene—is pivotal to its reactivity. As an acyl halide, it possesses a highly electrophilic carbonyl carbon due to the electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl oxygen. This makes it susceptible to nucleophilic acyl substitution reactions.
The presence of the carbon-carbon double bond in conjugation with the carbonyl group allows for both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon) reactions. The two methyl groups on the β-carbon provide steric hindrance, which can influence the regioselectivity of certain reactions.
Below is a table summarizing the key identifiers and properties of this compound:
| Identifier/Property | Value |
| IUPAC Name | 3-methylbut-2-enoyl chloride thermofisher.comthermofisher.com |
| CAS Number | 3350-78-5 thermofisher.com |
| Molecular Formula | C5H7ClO thermofisher.com |
| Molecular Weight | 118.56 g/mol thermofisher.com |
| Appearance | Clear colorless to yellow liquid thermofisher.com |
| Boiling Point | 145-147 °C chembk.com |
| Density | 1.065 g/mL at 25 °C chembk.com |
| Refractive Index | n20/D 1.476 chembk.com |
Significance as a Chemical Building Block in Complex Molecule Construction
The dual reactivity of this compound, stemming from its acyl chloride and α,β-unsaturated system, makes it a highly valuable building block in organic synthesis. It serves as a precursor for introducing the "prenyl" or "senecioyl" moiety, a common structural motif in many natural products and biologically active compounds.
Key reactions and applications include:
Acylation Reactions: It readily reacts with a variety of nucleophiles such as alcohols, amines, and carbanions to form esters, amides, and ketones, respectively. For instance, it has been used in the acylation of anilines to form N-aryl acrylamides, which can then undergo intramolecular Friedel-Crafts reactions to construct quinolinone scaffolds. researchgate.netresearchgate.net
Friedel-Crafts Acylation: In the presence of a Lewis acid like aluminum chloride, it can directly acylate aromatic rings to produce α,β-unsaturated ketones. researchgate.net
Domino Reactions: It participates in domino reactions, such as the C-acylation/6π-oxaelectrocyclization with β-ketoesters in the presence of calcium chloride, to afford polysubstituted dihydropyranones. rsc.org
Synthesis of Heterocycles: Its reaction with anilines can lead to the formation of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-ones. sigmaaldrich.comsigmaaldrich.com This is a crucial step in the synthesis of potential Rho-kinase inhibitors. researchgate.net
Natural Product Synthesis: this compound is a key reagent in the synthesis of various natural products and their analogues. It has been employed in the synthesis of ipsenol (B191551) and ipsdienol (B1210497), insect pheromones. csic.es It is also used in the preparation of derivatives of salvinorin A, a potent kappa-opioid receptor agonist. nih.gov Furthermore, it has been utilized in the synthesis of ar-turmerone (B1667624) and α-curcumene. researchgate.net
Formation of β-Keto Esters: It reacts with silylketene acetals to yield δ-ethylenic β-keto esters. sigmaaldrich.comsigmaaldrich.com
The following table details some research findings on the applications of this compound:
| Reactant(s) | Reagents/Conditions | Product(s) | Research Focus |
| Aniline (B41778) | Condensation | Substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one sigmaaldrich.comsigmaaldrich.com | Synthesis of heterocyclic compounds researchgate.net |
| Silylketene acetals | Acetonitrile (B52724) | δ-Ethylenic β-keto esters sigmaaldrich.comsigmaaldrich.com | Formation of keto esters sigmaaldrich.com |
| Salvinorin B | Triethylamine (B128534), DCM | 2-O-(3,3-dimethylacryloyl)salvinorin B | Synthesis of salvinorin A derivatives nih.gov |
| β-Ketoesters | CaCl2, Et3N, DCM | Polysubstituted 5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones | Domino C-acylation/6π-oxaelectrocyclization rsc.org |
| 1-(p-Tolyl)ethyl Meldrum's acid | Pyridine (B92270), Dichloromethane | 5-(1-p-Tolylethyl)-5-(3,3-dimethylacryloyl) Meldrum's acid | Synthesis of ar-turmerone and α-curcumene researchgate.net |
Historical Context of its Synthetic Utility
The synthetic utility of this compound has been recognized for several decades. Its early applications were primarily centered on its ability to introduce the 3,3-dimethylacryloyl (senecioyl) group into various molecules. This group is a substructure in numerous natural products, particularly terpenoids and alkaloids.
A notable early application was in the synthesis of quinoline (B57606) derivatives. A common strategy involved the initial acylation of an aniline with this compound, followed by a cyclization reaction, often under Friedel-Crafts conditions using a Lewis acid like aluminum chloride at high temperatures. d-nb.info This methodology provided access to the 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one core structure. researchgate.net
Another historically significant use has been in the synthesis of natural products. For example, its role in the synthesis of the fumitremorgin C fungal metabolite analogue, Ko143, which is a potent inhibitor of the efflux transporter ABCG2, highlights its importance in medicinal chemistry research. researchgate.net The synthesis of ipsenol and ipsdienol also demonstrates its application in the field of chemical ecology. csic.es
Overview of Research Trajectories Involving this compound
Current research continues to explore and expand the synthetic applications of this compound, driven by the demand for efficient and selective methods for the synthesis of complex molecules. The increasing investment in chemical research and development has further fueled the demand for versatile intermediates like this compound. dataintelo.com
Recent research has focused on several key areas:
Development of Novel Catalytic Systems: There is ongoing research to develop milder and more selective catalysts for reactions involving this compound. This includes the use of earth-abundant metal catalysts like calcium chloride for domino reactions, offering a more environmentally friendly alternative to traditional Lewis acids. rsc.org
Asymmetric Synthesis: Efforts are being directed towards the development of enantioselective methods using this compound to produce chiral molecules with high optical purity. This is particularly relevant for the synthesis of pharmaceuticals and other biologically active compounds. For example, organocatalytic asymmetric epoxidation has been explored for the synthesis of coumarin (B35378) derivatives. researchgate.net
Medicinal Chemistry: this compound remains a valuable tool in drug discovery. It is used to synthesize novel heterocyclic compounds that are screened for various biological activities. For instance, it has been used to create new tetrahydroquinoline derivatives as potential inhibitors of STAT5 signaling in myeloid leukemias. researchgate.net It has also been used in the synthesis of β-lactams with potential anticancer properties. sciforum.net In silico studies have also suggested that it could be a potential inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. semanticscholar.org
Total Synthesis of Natural Products: The compound continues to be a key starting material or intermediate in the total synthesis of complex natural products. Its ability to introduce a specific carbon framework makes it an attractive choice for synthetic chemists.
The trajectory of research involving this compound points towards its continued importance in the development of efficient, selective, and sustainable synthetic methodologies for the creation of functional molecules with applications in medicine, agriculture, and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbut-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-4(2)3-5(6)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUBTLFQHNYXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187146 | |
| Record name | 3-Methyl-2-butenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3350-78-5 | |
| Record name | 3-Methyl-2-butenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3350-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methyl-2-butenoyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-butenoyl chloride | |
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| Record name | 3-methyl-2-butenoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.101 | |
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| Record name | 3-METHYL-2-BUTENOYL CHLORIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5J5J5448C | |
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Synthetic Methodologies for 3,3 Dimethylacryloyl Chloride
General Principles of Acyl Chloride Synthesis
Acyl chlorides are highly reactive organic compounds characterized by the -COCl functional group. savemyexams.com They serve as valuable intermediates in organic synthesis due to their enhanced electrophilicity compared to the corresponding carboxylic acids. fiveable.me The primary method for synthesizing acyl chlorides involves the substitution of the hydroxyl (-OH) group of a carboxylic acid with a chlorine atom. libretexts.org This transformation is typically achieved using several common chlorinating agents.
The most frequently employed reagents in the laboratory for this purpose include:
Thionyl chloride (SOCl₂): This is a widely used reagent because its reaction with a carboxylic acid produces gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. wikipedia.org The reaction is often catalyzed by N,N-dimethylformamide (DMF). wikipedia.org
Phosphorus(V) chloride (PCl₅): This solid reagent reacts with carboxylic acids to form the acyl chloride, with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as by-products. savemyexams.comlibretexts.org
Phosphorus(III) chloride (PCl₃): Using this liquid reagent requires heating and produces phosphorous acid (H₃PO₃) as a by-product. savemyexams.comlibretexts.org
Oxalyl chloride ((COCl)₂): This reagent is milder and more selective than thionyl chloride, though more expensive. wikipedia.org It also produces gaseous by-products (CO, CO₂, HCl), simplifying purification. The reaction is also often catalyzed by DMF. wikipedia.org
The general mechanism for these reactions, particularly with nucleophiles, is a nucleophilic acyl substitution, which proceeds through an addition-elimination pathway. savemyexams.comfiveable.me The excellent leaving group ability of the chloride ion drives these reactions forward. fiveable.me
| Reagent | Formula | By-products | Phase | Common Catalysts |
| Thionyl chloride | SOCl₂ | SO₂, HCl | Liquid | DMF, Pyridine (B92270) |
| Phosphorus(V) chloride | PCl₅ | POCl₃, HCl | Solid | None typically required |
| Phosphorus(III) chloride | PCl₃ | H₃PO₃ | Liquid | Heat often required |
| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | Liquid | DMF |
Specific Preparative Routes for 3,3-Dimethylacryloyl Chloride
The synthesis of this compound, also known as senecioyl chloride or 3-methylcrotonoyl chloride, starts from its parent carboxylic acid, 3,3-dimethylacrylic acid. chemicalbook.comcphi-online.com The general methods of acyl chloride synthesis are directly applicable.
Commonly, 3,3-dimethylacrylic acid is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride. rsc.orgcsic.es For instance, a typical laboratory preparation involves the reaction of the carboxylic acid with thionyl chloride, sometimes with a catalyst, followed by removal of the excess reagent and by-products. rsc.orgresearchgate.net Another documented approach involves the use of this compound in subsequent reactions, implying its prior synthesis, often through standard chlorination of the corresponding acid. mdpi.combeilstein-journals.orgresearchgate.net For example, in one synthetic pathway, this compound is added dropwise to a solution containing an amine in anhydrous pyridine under an inert atmosphere at 0 °C. mdpi.com This highlights its role as a reactive intermediate that is typically prepared and used in moisture-free conditions.
Considerations for Industrial and Laboratory Scale Synthesis
The choice of synthetic route for acyl chlorides can differ significantly between laboratory and industrial scales, primarily due to factors like cost, safety, and scalability.
Laboratory Scale: On a laboratory scale, convenience, selectivity, and ease of purification are often prioritized. Thionyl chloride and oxalyl chloride are favored because their gaseous by-products simplify the work-up process. libretexts.orgwikipedia.org Oxalyl chloride, being a milder reagent, is often chosen for sensitive substrates despite its higher cost. wikipedia.org Reactions are typically conducted in standard glassware, and purification is often achieved by distillation or chromatography. libretexts.orgchemspider.com
Industrial Scale: For industrial production, cost-effectiveness and safety are paramount. Phosgene (B1210022) (COCl₂) is often the chlorinating agent of choice due to its low cost, despite being highly toxic. google.com The reactions with thionyl chloride or phosgene are often catalyzed to increase the reaction rate. google.com N,N-disubstituted formamides are common catalysts, forming a Vilsmeier salt as the reactive chlorinating species. google.com However, the thermal stability of these catalysts can be a concern at higher temperatures. google.com The purification method on an industrial scale is typically fractional distillation. libretexts.orggoogle.com
Purification Techniques and Purity Assessment in Synthesis
Given the reactivity of this compound, especially its sensitivity to moisture, purification and purity analysis require specific techniques. oup.comfishersci.ie
Chromatographic techniques are employed to purify this compound from impurities such as the starting carboxylic acid or side products.
Gas Chromatography (GC): While it has been reported that acyl halides can decompose on gas chromatography columns, procedures have been developed for the successful separation and collection of aliphatic acyl halides using this method. oup.com Key considerations include using a moisture-free environment, often by enclosing the injection and exit ports in a glove bag purged with an inert gas like nitrogen. oup.com GC is also used as an analytical method to assess purity, with commercial standards often specifying a purity of ≥96.0% by GC. thermofisher.comavantorsciences.com
Flash Column Chromatography: This technique is also used for the purification of products derived from this compound. For example, after an amidation reaction, the resulting product was purified via flash column chromatography to remove a small amount of impurity. chemspider.com When purifying the acyl chloride itself, it is crucial to use anhydrous solvents and a moisture-free setup to prevent hydrolysis. researchgate.net
Spectroscopic methods are essential for confirming the structure and assessing the purity of this compound.
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the acyl chloride functional group. A strong absorption band corresponding to the carbonyl (C=O) stretch is expected. Commercial specifications confirm the identity of the compound by comparing its IR spectrum to a reference. thermofisher.comavantorsciences.comvwr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation and purity verification.
¹H NMR: The proton NMR spectrum of a product formed from this compound shows characteristic signals for the dimethyl and vinyl protons. chemspider.comnih.gov For example, in a derivative, the two methyl groups appear as distinct signals, and the vinyl proton also has a characteristic chemical shift. nih.gov
¹³C NMR: The carbon NMR spectrum is equally informative, showing a signal for the carbonyl carbon and other characteristic peaks for the carbons in the molecule. chemspider.comnih.gov
The following table summarizes some of the physical and spectroscopic properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₇ClO fishersci.iemolmall.netlookchem.com |
| Molecular Weight | 118.56 g/mol fishersci.iemolmall.netlookchem.com |
| Boiling Point | 145-147 °C (at 760 mmHg) avantorsciences.commolmall.netsigmaaldrich.com |
| Density | ~1.06 g/cm³ avantorsciences.commolmall.netsigmaaldrich.com |
| Refractive Index (n20/D) | 1.475 - 1.478 thermofisher.comavantorsciences.commolmall.net |
| Appearance | Clear colorless to yellow liquid thermofisher.comavantorsciences.comlookchem.com |
Reactivity and Reaction Mechanisms of 3,3 Dimethylacryloyl Chloride
Electrophilic Acylation Reactions
The primary mode of reactivity for 3,3-dimethylacryloyl chloride is electrophilic acylation. The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This positive charge concentration makes it a prime target for nucleophilic attack, leading to substitution of the chloride, a good leaving group.
This compound readily reacts with primary and secondary amines in a nucleophilic acyl substitution reaction to form the corresponding N-substituted amides. The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbon-oxygen double bond and expelling a chloride ion. A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. chemguide.co.uklibretexts.org
This reaction is a fundamental method for creating amide bonds and has been utilized in the synthesis of various compounds. sigmaaldrich.comchemicalbook.comsigmaaldrich.com
Reactions with Nucleophiles
Amine Condensations: Synthesis of Amides
Formation of N-(3,3-Dimethylacryloyl)-(S)-leucine methyl ester
A specific application of amine condensation is the synthesis of N-(3,3-Dimethylacryloyl)-(S)-leucine methyl ester. sigmaaldrich.comchemicalbook.comsigmaaldrich.com In this procedure, the amino group of (S)-leucine methyl ester acts as the nucleophile, attacking the carbonyl carbon of this compound. The reaction results in the formation of a new amide linkage.
The synthesis involves the careful, dropwise addition of thionyl chloride to L-leucine in dry methanol (B129727) to first produce the leucine (B10760876) methyl ester. lookchem.com Subsequently, the ester is acylated using this compound to yield the final product.
Table 1: Reactants and Products in the Synthesis of N-(3,3-Dimethylacryloyl)-(S)-leucine methyl ester
| Role | Compound Name | Molecular Formula |
| Nucleophile | (S)-Leucine methyl ester | C₇H₁₅NO₂ |
| Electrophile | This compound | C₅H₇ClO |
| Product | N-(3,3-Dimethylacryloyl)-(S)-leucine methyl ester | C₁₂H₂₁NO₃ |
Similar to amines, alcohols can act as nucleophiles in reactions with this compound to form esters. The reaction mechanism is analogous to that with amines: a nucleophilic addition-elimination pathway. The lone pair on the alcohol's oxygen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then eliminates a chloride ion to form the ester. chemguide.co.uklibretexts.org The reaction is typically rapid and exothermic, producing hydrogen chloride gas as a byproduct. chemguide.co.uklibretexts.org To drive the reaction to completion and neutralize the acidic byproduct, a non-nucleophilic base such as pyridine (B92270) is often added.
Table 2: General Reaction Scheme for Esterification
| Reactant 1 | Reactant 2 | Product | Byproduct |
| This compound | Alcohol (R-OH) | 3,3-Dimethylacrylate Ester | Hydrogen Chloride (HCl) |
Cycloaddition Reactions
Beyond its utility in acylation, this compound can be a precursor for species that participate in cycloaddition reactions.
The Staudinger reaction is a classic method for synthesizing β-lactams, which are core structural components of many important antibiotics. The reaction is a [2+2] cycloaddition between a ketene (B1206846) and an imine. organicreactions.orgrsc.org
Staudinger Reaction in β-Lactam Synthesis
Formation of 3-isopropenyl β-lactams
The reaction of this compound with various Schiff bases (imines) leads to the formation of 3-isopropenyl-substituted β-lactams. In this synthesis, the this compound is typically treated with a base, such as triethylamine (B128534), to generate a dimethylvinylketene in situ. This ketene then undergoes a cycloaddition with the C=N bond of the Schiff base to yield the four-membered azetidinone ring, also known as the β-lactam core. Notably, when these reactions are carried out with Schiff bases derived from aliphatic amines, the resulting β-lactams have been observed to possess a cis stereochemistry cdnsciencepub.com.
Role of Triethylamine as a Base in Staudinger Reactions
In the context of the Staudinger reaction involving acid chlorides like this compound, triethylamine plays a crucial role as a non-nucleophilic base. Its primary function is to dehydrohalogenate the acyl chloride, facilitating the formation of the highly reactive ketene intermediate. This in situ generation of the ketene is essential for the subsequent [2+2] cycloaddition with the imine to proceed. The use of triethylamine is advantageous as it is a strong enough base to promote the elimination of HCl from the acyl chloride, yet it is sterically hindered, which minimizes side reactions such as nucleophilic attack on the acyl chloride itself.
Intramolecular Tetrazine-Acryloyl Cycloaddition
An interesting and synthetically useful reaction involving acryloyl moieties is the intramolecular [4+2] cycloaddition with a tetrazine ring. This inverse electron demand Diels-Alder (IEDDA) reaction has been explored with systems where an acryloyl group is tethered to a tetrazine derivative.
In a model study, an O-hydroxyphenyl methyl tetrazine was treated with acryloyl chloride in the presence of triethylamine. This led to the in situ formation of an acryloyl ester intermediate, which then underwent a clean intramolecular cycloaddition to yield a unique, fluorescent coumarin-like fused ring system nih.gov. The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder step with the elimination of dinitrogen.
The efficiency of this cycloaddition was found to be dependent on the polarity of the solvent, with higher yields observed in more polar solvents like acetonitrile (B52724). This suggests a polar transition state for the cycloaddition step. The reaction also showed a clear dependence on triethylamine, indicating that the initial esterification to link the acryloyl group to the tetrazine moiety precedes the cycloaddition event nih.gov.
Table 1: Solvent Effect on Intramolecular Tetrazine-Acryloyl Cycloaddition
| Solvent | Dielectric Constant | Reaction Yield |
|---|---|---|
| Non-polar solvents | Low | Lower yields |
| Acetonitrile (CH₃CN) | High | Good yields |
Friedel-Crafts Acylations and Cyclizations
This compound is a valuable reagent in Friedel-Crafts reactions, particularly for the synthesis of heterocyclic compounds.
Synthesis of Dihydroquinolin-2-one Derivatives
One of the notable applications of this compound is in the synthesis of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one derivatives sigmaaldrich.com. This transformation involves an initial acylation followed by an intramolecular cyclization.
The synthesis of 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one derivatives can be achieved through the condensation of this compound with aniline (B41778) or its substituted counterparts sigmaaldrich.com. The initial step is the acylation of the aniline nitrogen atom by the acyl chloride to form an N-aryl-3,3-dimethylacrylamide intermediate. This amide then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroquinolin-2-one ring system.
The cyclization step of the N-aryl-3,3-dimethylacrylamide intermediate is a type of intramolecular Friedel-Crafts reaction and is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the carbonyl group of the amide, making the β-carbon of the acryloyl moiety more electrophilic. This facilitates the intramolecular attack by the electron-rich aromatic ring of the aniline moiety, leading to the formation of the six-membered ring of the dihydroquinolin-2-one.
It is important to note that direct Friedel-Crafts acylation of aniline itself can be problematic due to the basicity of the amino group, which can form a complex with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution quora.com. However, in this intramolecular cyclization, the acylation on the nitrogen precedes the ring-closing step, which is then facilitated by the Lewis acid. Tandem Friedel-Crafts acylation and alkylation reactions of arenes with 2-alkenoyl chlorides, promoted by AlCl₃, have been investigated and provide a mechanistic basis for this type of transformation researchgate.net.
Table 2: Key Steps in Dihydroquinolin-2-one Synthesis
| Step | Reactants | Key Transformation | Catalyst/Promoter |
|---|---|---|---|
| 1. Acylation | This compound + Aniline | Formation of N-aryl-3,3-dimethylacrylamide | - |
| 2. Cyclization | N-aryl-3,3-dimethylacrylamide | Intramolecular electrophilic aromatic substitution | Lewis Acid (e.g., AlCl₃) |
Synthesis of Tetrahydroquinoline (THQ) and Dihydroquinoline (DHQ) Scaffolds
This compound serves as a key building block in the synthesis of quinoline-based heterocyclic structures, specifically substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-ones. This process involves a two-step sequence beginning with the acylation of an aniline derivative, followed by an acid-catalyzed intramolecular cyclization. This methodology provides an efficient route to these valuable scaffolds, which are explored for various applications, including as potential Rho-kinase inhibitors sigmaaldrich.coma2bchem.com.
The initial step in the synthesis is the acylation of an aniline or its substituted derivatives with this compound. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline's amino group attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction typically proceeds in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF) researchgate.net. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. This step results in the formation of an N-aryl-3,3-dimethylacrylamide intermediate, which is the direct precursor for the subsequent cyclization step.
Table 1: Acylation of Aniline with this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|
Following the acylation, the N-aryl-3,3-dimethylacrylamide intermediate undergoes an intramolecular cyclization to form the dihydroquinolinone ring system. This transformation is typically achieved under acidic conditions, employing reagents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) researchgate.net. The mechanism is an electrophilic aromatic substitution, where the acid protonates the oxygen of the amide carbonyl group, activating it. The double bond of the dimethylacryl group then acts as an electrophile, attacking the ortho-position of the aniline's aromatic ring. Subsequent deprotonation and tautomerization lead to the formation of the stable 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one structure. The gem-dimethyl group at the C4 position is a characteristic feature of using this compound in this synthesis.
Acylation in Benzothienopyran Synthesis
The reactivity of this compound is also utilized in the synthesis of more complex heterocyclic systems, such as isomeric benzothienopyran-4-ones grafiati.com. In these syntheses, the acyl chloride is employed as an acylating agent, typically in a Friedel-Crafts type reaction. The substrate, a benzothiophene (B83047) derivative, is acylated at a reactive carbon position on the benzene (B151609) or thiophene (B33073) ring. The resulting ketone can then undergo subsequent intramolecular reactions to form the pyranone ring, completing the benzothienopyran scaffold.
Reactions with Silylketene Acetals for δ-Ethylenic β-Keto Esters
This compound readily reacts with silyl (B83357) ketene acetals in a C-acylation process to yield δ-ethylenic β-keto esters sigmaaldrich.comsigmaaldrich.com. This reaction, often carried out in a solvent like acetonitrile, provides a direct route to these functionalized keto esters. Silyl ketene acetals act as enolate equivalents, and their reaction with acyl chlorides is a variation of the Mukaiyama aldol (B89426) reaction. The silyl group activates the ketene acetal, which then attacks the carbonyl carbon of this compound. The subsequent loss of the silyl chloride group yields the final β-keto ester product, which retains the α,β-unsaturation from the acryloyl chloride, resulting in a δ-ethylenic structure.
Table 2: Synthesis of δ-Ethylenic β-Keto Esters
| Acylating Agent | Nucleophile | Solvent | Product Class |
|---|
This reaction is valuable for constructing carbon-carbon bonds and introducing the β-keto ester functionality, a versatile synthon in organic synthesis.
Applications in Medicinal Chemistry and Biological Research
Development of Potential Therapeutic Agents
The chemical reactivity of 3,3-dimethylacryloyl chloride makes it a valuable starting material for constructing complex molecules with potential therapeutic applications. It has been employed in the synthesis of compounds aimed at HMG-CoA reductase inhibition and as precursors for antiproliferative agents that function by disrupting microtubule dynamics.
This compound has been identified as a compound of interest in the search for new inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR). mdpi.combiorxiv.org This enzyme is a critical rate-limiting step in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis in the liver. mdpi.comjapsonline.com Inhibition of HMGCR can lower cholesterol levels, making it a primary target for drugs like statins to treat hyperlipidemia and reduce the risk of cardiovascular disease. biorxiv.orgjapsonline.comresearchgate.net
The potential of this compound as an HMG-CoA reductase antagonist was investigated through in silico molecular docking studies. japsonline.comresearchgate.net In a virtual screening study, researchers used software such as LigandFit in Accelry's Discovery Studio to analyze the interaction between various phytochemical secondary metabolites and the HMGCR enzyme. japsonline.comsemanticscholar.org Among fifteen ligands docked with the HMG-CoA reductase receptor, this compound was one of four compounds predicted to be a strong binder to the enzyme's active site. japsonline.comresearchgate.netsemanticscholar.org These computational analyses are instrumental in identifying and optimizing potential enzyme inhibitors from a large database of compounds before proceeding to more intensive laboratory studies. japsonline.com
The effectiveness of a ligand as an enzyme inhibitor is often dependent on its ability to form stable interactions with the amino acid residues in the enzyme's active site. Molecular docking studies revealed that this compound is capable of forming a hydrogen bond with the active site of the HMG-CoA reductase enzyme. japsonline.comresearchgate.netsemanticscholar.org Specifically, the analysis showed the formation of one hydrogen bond between the compound and the enzyme. semanticscholar.org The study also highlighted the importance of residues Lys 502 and Asn 567 in the binding mechanism, suggesting that interactions with these specific amino acids are crucial for the inhibitory activity. semanticscholar.org This ability to form hydrogen bonds contributes to the strong binding affinity observed in the in silico models. mdpi.combiorxiv.orgsemanticscholar.org
Table 1: Summary of In Silico Docking Study of this compound with HMG-CoA Reductase
| Parameter | Finding | Source(s) |
| Target Enzyme | HMG-CoA Reductase (HMGCR) | researchgate.net, japsonline.com |
| Methodology | In silico molecular docking | semanticscholar.org, japsonline.com |
| Software Used | LigandFit (Accelry's Discovery Studio 2.1) | semanticscholar.org, japsonline.com |
| Key Interaction | Formation of hydrogen bonds with the enzyme's active site | researchgate.net, semanticscholar.org, japsonline.com |
| Number of H-Bonds | One | semanticscholar.org |
| Important Residues | Lys 502, Asn 567 | semanticscholar.org |
| Conclusion | Identified as a potential inhibitor of HMGCR | researchgate.net, semanticscholar.org, japsonline.com |
In the field of oncology, this compound is utilized as a key building block for the synthesis of novel antiproliferative agents. nih.govresearchgate.net Specifically, it is used to create β-lactam compounds designed to mimic the action of potent microtubule-destabilizing agents like Combretastatin A-4 (CA-4). nih.govsciforum.net These synthetic analogues have shown significant cytotoxic effects against various cancer cell lines by targeting tubulin, a critical component of the cellular cytoskeleton. nih.gov
Researchers have synthesized a series of novel 3-isopropenyl-β-lactams (also known as 3-(prop-1-en-2-yl)azetidin-2-ones) using this compound. nih.govsciforum.net The synthesis is achieved through the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.govresearchgate.net In this process, this compound reacts with various imines in the presence of a base like triethylamine (B128534) to construct the characteristic four-membered β-lactam ring. nih.govcdnsciencepub.com These compounds are designed as heterocyclic bridged analogues of CA-4, where the β-lactam ring replaces the ethylene (B1197577) bridge of CA-4 to prevent E/Z isomerization and potentially improve stability. nih.gov The resulting β-lactam derivatives have demonstrated potent antiproliferative activities against human breast cancer cell lines, including MCF-7 and MDA-MB-231, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov
The mechanism of action for the antiproliferative effects of these β-lactam compounds involves the disruption of microtubule dynamics. nih.govsciforum.net Microtubules are essential for cell division, and their destabilization can lead to cell cycle arrest and apoptosis. nih.gov The synthesized 3-isopropenyl-β-lactams were shown to inhibit tubulin polymerization in vitro. nih.gov Further investigation through immunofluorescence and confocal microscopy confirmed that these compounds disrupt the microtubule network within cancer cells, leading to mitotic catastrophe. nih.gov In silico molecular docking studies support the hypothesis that these β-lactams interact with the colchicine-binding site on tubulin, thereby inhibiting its polymerization and exerting their potent anti-cancer effects. nih.govsciforum.net
Table 2: Antiproliferative Activity of a Lead β-Lactam Compound (9q)
| Parameter | Details | Source(s) |
| Compound Class | 3-isopropenyl-β-lactam | nih.gov |
| Synthetic Precursor | This compound | nih.gov |
| Biological Target | Tubulin | nih.gov, sciforum.net |
| Mechanism of Action | Inhibition of tubulin polymerization, disruption of microtubule network | nih.gov, sciforum.net |
| Binding Site | Colchicine-binding site (hypothesized) | nih.gov, sciforum.net |
| Cellular Effect | Mitotic catastrophe, apoptosis | nih.gov |
| Activity | Potent antiproliferative activity in MCF-7 and MDA-MB-231 breast cancer cells | nih.gov |
Antiproliferative Agents and Tubulin Destabilization
Cell Cycle Arrest and Apoptosis Induction
This compound is a key reactant in the synthesis of β-lactam (azetidin-2-one) compounds designed to exhibit anticancer properties. nih.gov These synthetic molecules are investigated for their ability to interfere with the cell division process and induce programmed cell death (apoptosis) in cancer cells.
In one area of research, a series of 3-isopropenyl β-lactams were synthesized through the Staudinger reaction, which involves the reaction of imines with this compound. nih.gov The resulting compounds were tested for their effects on breast cancer cell lines, such as MCF-7. Specific β-lactam derivatives were found to cause cell cycle arrest at the G2/M phase, which is the stage just before cells divide. nih.gov This interruption of the cell cycle was followed by the induction of apoptosis, indicating the compound's potential as a tubulin-targeting agent. nih.govresearchgate.net Tubulin is a protein crucial for forming the mitotic spindle, a structure essential for cell division.
Another study describes the use of this compound in the synthesis of a molecule conjugated to a cytotoxic Ispinesib moiety. uzh.ch Ispinesib is known to cause cell cycle arrest during the mitotic phase by targeting the kinesin spindle protein (KSP), ultimately leading to apoptosis. uzh.ch
Table 1: Research Findings on Compounds Synthesized with this compound
| Compound Class | Synthetic Route | Biological Effect | Target Cell Line | Reference |
|---|---|---|---|---|
| β-Lactams (Azetidin-2-ones) | Staudinger reaction with imines and this compound | G2/M cell cycle arrest, Apoptosis induction, Tubulin-destabilization | MCF-7 (Breast Cancer) | nih.gov |
Synthesis of Multi-drug Reversal Agents (e.g., Ko143)
Ko143 is a potent and specific synthetic inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). ethz.chresearchgate.net This transporter is a membrane-bound efflux pump that can expel a wide range of chemotherapy drugs from cancer cells, leading to multi-drug resistance (MDR). By inhibiting ABCG2, Ko143 can reverse this resistance and restore the effectiveness of anticancer drugs.
Table 2: Key Reaction Step in Ko143 Synthesis
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Reference |
|---|
Synthesis of Coumarin (B35378) Derivatives with Antiproliferative Activity
This compound is employed in the synthesis of coumarin derivatives that exhibit significant antiproliferative activity against tumor cells. cymitquimica.com Coumarins are a class of compounds found in many plants, and their derivatives are widely studied for their diverse pharmacological properties, including anticancer effects.
Precursors for Bioactive Natural Products and Analogs
Beyond medicinal chemistry, this compound serves as a starting material for the synthesis of bioactive natural products, particularly in the field of chemical ecology.
Lavandulyl Senecioate (Pheromone Component)
Lavandulyl senecioate is the sex pheromone of the vine mealybug, Planococcus ficus, a significant pest in vineyards. bioone.orgresearchgate.net This semiochemical is used in pheromone-baited traps to monitor and control mealybug populations. researchgate.netherts.ac.uk The synthesis of this natural product can be achieved using this compound (also known as senecioyl chloride). bioone.orgscbt.com
In a reported synthesis of (S)-(+)-Lavandulyl senecioate, the alcohol (S)-lavandulol is acylated with this compound. bioone.org The reaction is typically carried out in an ether solvent with pyridine (B92270) at 0°C. bioone.org This esterification step attaches the senecioate group to the lavandulol (B192245) backbone, yielding the target pheromone. bioone.orgresearchgate.net The racemic form of lavandulyl senecioate has been found to be as attractive to male mealybugs as the natural (S)-enantiomer. bioone.orgresearchgate.net
Applications in Unnatural Amino Acid Synthesis
The synthesis of unnatural α-amino acids is a significant area of research, as these molecules are used to create peptidomimetics with enhanced stability and novel biological functions. researchgate.net this compound finds application in this field as a reagent for modifying existing amino acids.
It can be used to acylate the amino group of an amino acid ester. For instance, it has been used in the synthesis of N-(3,3-Dimethylacryloyl)-(S)-leucine methyl ester. sigmaaldrich.com This reaction introduces the 3,3-dimethylacryloyl group onto the amino acid structure, creating a novel, unnatural amino acid derivative. These modified amino acids are valuable building blocks for designing peptides with altered conformations and properties. researchgate.net
Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 3,3-Dimethylacryloyl chloride, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Analysis and Signal Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound allows for the identification and assignment of the different types of protons present in the molecule. The spectrum is characterized by distinct signals corresponding to the vinyl proton and the two methyl groups.
In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the vinyl proton (=CH) appears as a singlet at approximately 6.23 ppm. The two methyl groups (2 x CH₃) attached to the same carbon atom of the double bond are magnetically equivalent and thus give rise to a single sharp singlet at around 2.18 ppm. The integration of these signals would correspond to a 1:6 ratio, consistent with the number of protons in each chemical environment.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.23 | Singlet | 1H | =CH |
| ~2.18 | Singlet | 6H | C(CH₃)₂ |
¹³C NMR Analysis and Chemical Shift Interpretation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable insights into the carbon skeleton of this compound. The spectrum displays distinct signals for the carbonyl carbon, the two olefinic carbons, and the methyl carbons.
The carbonyl carbon (C=O) of the acyl chloride functional group is typically observed in the downfield region of the spectrum, around 167.1 ppm. The quaternary olefinic carbon (C(CH₃)₂) resonates at approximately 160.2 ppm, while the other olefinic carbon (=CH) appears at about 120.7 ppm. The two equivalent methyl carbons (C(CH₃)₂) produce a single signal at around 28.2 ppm.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~167.1 | C=O |
| ~160.2 | C (CH₃)₂ |
| ~120.7 | =C H |
| ~28.2 | C(C H₃)₂ |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak is also observed, which is characteristic of compounds containing one chlorine atom.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence. For this compound (C₅H₇ClO), the calculated exact mass is 118.0185. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula.
Common fragmentation pathways in the mass spectrum of this compound involve the loss of the chlorine atom, leading to the formation of an acylium ion. Further fragmentation can occur through the loss of carbon monoxide or methyl groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.
A strong and sharp absorption band is typically observed in the region of 1750-1815 cm⁻¹, which is characteristic of the C=O stretching vibration of an acyl chloride. The C=C stretching vibration of the alkene functional group usually appears around 1620-1680 cm⁻¹. The C-H stretching vibrations of the methyl and vinyl groups are observed in the region of 2850-3100 cm⁻¹. The C-Cl stretching vibration can be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 1750-1815 | C=O (Acyl chloride) |
| 1620-1680 | C=C (Alkene) |
| 2850-3100 | C-H (sp³ and sp²) |
| 600-800 | C-Cl |
Chromatographic Techniques for Purity and Isolation
Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. For a relatively nonpolar compound like this compound, a silica (B1680970) gel plate is commonly used as the stationary phase.
The choice of the mobile phase is crucial for achieving good separation. A mixture of nonpolar and moderately polar solvents, such as hexanes and ethyl acetate, is often employed. The polarity of the mobile phase can be adjusted to optimize the retention factor (Rf) of the compound. Due to the reactive nature of acyl chlorides, care must be taken to use dry solvents and to perform the chromatography relatively quickly to avoid decomposition on the silica gel plate. Visualization of the spot can be achieved under UV light if the compound is UV-active, or by using a suitable staining agent such as potassium permanganate.
Column Chromatography
Column chromatography, particularly High-Performance Liquid Chromatography (HPLC), serves as a valuable technique for the analysis and purification of this compound. Research applications have demonstrated the utility of reverse-phase (RP) HPLC for this purpose.
In a documented analytical method, this compound can be successfully analyzed using an RP-HPLC system with straightforward conditions. sielc.com The mobile phase for this separation typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier such as phosphoric acid. sielc.com For applications requiring mass spectrometric detection (MS), phosphoric acid can be substituted with a more volatile acid like formic acid. sielc.com This chromatographic method is robust and scalable, making it suitable not only for analytical quantification but also for preparative separation to isolate impurities or purify the compound. sielc.com The use of columns with smaller 3 µm particles is also an option for faster analysis times in UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Stationary Phase (Column) | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| Note | The method is scalable and can be adapted for preparative separations and UPLC applications. | sielc.com |
Other Analytical Methods (e.g., Melting Point, Refractive Index, GC)
Beyond spectroscopic methods, several other analytical techniques are routinely employed to characterize this compound and determine its purity. These include the measurement of physical constants and the use of gas chromatography.
Physical Properties
As this compound is a liquid at standard temperature and pressure, its boiling point is a key characteristic rather than a melting point. The refractive index is another important physical constant used for identification and quality control. These properties are well-documented in the scientific literature. The typical boiling point for this compound is in the range of 145-147 °C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The refractive index is consistently reported to be approximately 1.476 at 20°C (n20/D). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
| Analytical Method | Property | Value | Reference |
|---|---|---|---|
| Boiling Point Determination | Boiling Point | 145-147 °C (lit.) | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Refractometry | Refractive Index (n20/D) | 1.4750 - 1.4780 | thermofisher.com |
Gas Chromatography (GC)
Gas chromatography is a primary method for assessing the purity of this compound. Commercial suppliers of this chemical often specify a purity of 96% or higher as determined by GC. sigmaaldrich.comsigmaaldrich.comthermofisher.com The technique is capable of separating volatile impurities from the main compound, allowing for accurate quantification.
Due to the reactive nature of acyl chlorides, direct injection onto a GC column can sometimes be challenging. For related reactive compounds like acryloyl chloride, methods involving derivatization have been developed. functmaterials.org.ua In such methods, the acyl chloride is reacted with a compound like aniline (B41778) to form a more stable amide derivative, which is then analyzed by GC. functmaterials.org.ua This approach can improve peak shape and prevent reactions on the column. A flame ionization detector (FID) is commonly used for detection in these analyses. functmaterials.org.ua
Computational Chemistry and Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
In silico studies have explored the interaction of 3,3-Dimethylacryloyl chloride with the active site of HMG-CoA reductase (3-hydroxy-3-methylglutaryl-coenzyme A reductase), a key enzyme in cholesterol biosynthesis. researchgate.netbiorxiv.orgresearchgate.net Docking analyses, performed using tools such as LigandFit in Accelry's Discovery Studio, have shown that this compound is capable of forming hydrogen bonds with the active site of this target protein. researchgate.net The interaction involves specific amino acid residues within the binding pocket of the enzyme. researchgate.net
The binding affinity of this compound to HMG-CoA reductase has been quantified through docking scores. In one such study, it exhibited a dock score of 15.461. researchgate.net This score, while lower than some other phytochemicals tested in the same study, indicates a notable binding affinity towards the protein. researchgate.net The analysis predicted the formation of one hydrogen bond between the oxygen atom of the ligand and the amino acid residue LYS 502 in the enzyme's active site, with a calculated bond length of 1.65 Å. researchgate.net
| Parameter | Value | Interacting Residue |
|---|---|---|
| Dock Score | 15.461 | N/A |
| Number of Hydrogen Bonds | 1 | LYS 502 |
| Hydrogen Bond Length (Å) | 1.65 | LYS 502 |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to understand the conformational stability and vibrational properties of this compound.
Spectroscopic and computational studies have determined that the compound predominantly exists in a single, stable conformation in gaseous, liquid, and solid phases. researchgate.net This stable form is the syn conformer, where the C=C double bond is oriented cis to the C=O bond. researchgate.net Ab initio calculations have quantified the energy landscape of the molecule. RHF/6-31G* calculations predicted an energy difference of 1.62 kcal/mol (567 cm⁻¹) between the stable syn conformer and the less stable anti conformer. researchgate.net The same study calculated the rotational barriers for the two non-equivalent methyl groups, determining values of 2.63 kcal/mol (920 cm⁻¹) and 0.87 kcal/mol (304 cm⁻¹). researchgate.net
| Parameter | Calculated Value (kcal/mol) | Method |
|---|---|---|
| Energy Difference (Syn vs. Anti) | 1.62 | RHF/6-31G |
| Energy Difference (Syn vs. Anti) | 1.39 | MP2/6-31G |
| Rotational Barrier (trans-methyl group) | 2.63 | Experimental/Calculated |
| Rotational Barrier (cis-methyl group) | 0.87 | Experimental/Calculated |
In silico ADMET Analysis (Pharmacokinetic Properties)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital in the early stages of drug discovery to evaluate the pharmacokinetic profile of potential drug candidates. biorxiv.orgnih.gov These computational models assess properties like gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity. biorxiv.org While several studies mention the importance of ADMET analysis in the context of screening phytochemicals and other compounds, specific in silico ADMET data for this compound is not prominently featured in the reviewed scientific literature. researchgate.netnih.gov This is likely because this compound is a highly reactive chemical intermediate and not typically considered a final drug product itself. Its high reactivity, particularly the susceptibility of the acyl chloride group to hydrolysis, would dominate its pharmacokinetic profile, making it unsuitable for many therapeutic applications without modification.
Conformational Analysis and Structure-Activity Relationship (SAR)
Conformational analysis and Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's three-dimensional shape and chemical features relate to its biological activity.
The conformational analysis of this compound, as determined by spectroscopic and DFT studies, shows a strong preference for the planar syn conformation. researchgate.net This defined geometry makes it a useful and predictable building block in organic synthesis.
In SAR studies, this compound serves as a reagent to introduce the 3,3-dimethylacryloyl group or a related isopropenyl moiety into a larger molecular scaffold. This allows researchers to systematically probe how this specific structural unit influences biological activity. For example, it has been used in the Staudinger reaction to synthesize a series of β-lactams whose antiproliferative effects against breast cancer cells were evaluated. nih.gov In another study, it was reacted with various anilines to produce amide intermediates that were subsequently cyclized to form tetrahydroquinoline-based histone deacetylase 6 (HDAC6) inhibitors. sci-hub.se By incorporating the 3,3-dimethylacryloyl moiety into different lead structures, these SAR studies help to elucidate the structural requirements for potent and selective biological activity.
Future Research Directions and Emerging Applications
Novel Synthetic Pathways for 3,3-Dimethylacryloyl Chloride Derivatives
The development of novel synthetic routes using this compound is a dynamic area of research, primarily focused on the construction of heterocyclic compounds and other complex molecular architectures. A common strategy involves the initial acylation of an amine, such as aniline (B41778) or its derivatives, followed by cyclization reactions to yield a variety of scaffolds. beilstein-journals.orgchemspider.com
Key synthetic applications include:
Tetrahydroquinolines (THQs) and Dihydroquinolines (DHQs): A prevalent method for synthesizing THQ scaffolds involves the acylation of anilines with this compound, followed by an acid-catalyzed cyclization. beilstein-journals.org For instance, the reaction with 4-iodo-2-methylaniline (B78855) produces an amide intermediate which can be cyclized using sulfuric acid. beilstein-journals.org Similarly, substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-ones are prepared through the condensation of this compound with aniline. sigmaaldrich.comsigmaaldrich.com These quinoline (B57606) structures are significant due to their presence in various pharmacologically active agents.
β-Lactams: The Staudinger reaction, a [2+2] cycloaddition, is employed to synthesize 3-isopropenyl-β-lactams from imines and this compound. These compounds are being investigated as heterocyclic bridged analogues of known anticancer agents like Combretastatin A-4. sciforum.net
Salvinorin A Derivatives: In the field of natural product modification, this compound is used to esterify salvinorin B. This reaction can lead to a mixture of conjugated and non-conjugated isomers, which are then evaluated for their binding affinity to the kappa-opioid receptor. nih.gov The formation of these isomers is influenced by the reaction conditions, particularly the amount of base used. nih.gov
Future work in this area will likely focus on developing more stereoselective and efficient methods for these transformations, expanding the library of accessible derivatives for biological screening.
Exploration of New Catalytic Reactions
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this compound. Research is ongoing to discover and optimize catalysts that can facilitate new types of chemical transformations.
Emerging catalytic systems include:
Lewis Acid Catalysis: Lewis acids are instrumental in promoting reactions with this compound. Calcium chloride (CaCl2) has been shown to be an effective catalyst for the intermolecular domino C-acylation/6π-oxaelectrocyclization between β-ketoesters and α,β-unsaturated acid chlorides, including this compound, to produce polysubstituted 2,3-dihydro-4H-pyran-4-ones. rsc.org These products serve as precursors for dihydronaphthopyranone natural products. rsc.org High-temperature cyclizations using Lewis acids like AlCl₃ are also a common, though sometimes harsh, method for preparing quinolin-2-ones. beilstein-journals.org
Brønsted Acid Catalysis: Milder acidic conditions, for example using sulfuric acid, have been explored for the cyclization of N-(3,3-dimethylacryloyl) anilines to avoid the degradation and de-iodination that can occur with stronger Lewis acids. beilstein-journals.org
Base-Mediated Reactions: The synthesis of various derivatives often relies on a base to facilitate the initial acylation. Pyridine (B92270) and triethylamine (B128534) are commonly used for this purpose in the synthesis of amides and esters. beilstein-journals.orgnih.gov The choice and stoichiometry of the base can influence product distribution, as seen in the synthesis of salvinorin A derivatives where it affects the ratio of isomeric products. nih.gov
The table below summarizes some of the catalytic systems being explored for reactions involving this compound.
| Catalyst Type | Specific Catalyst | Reaction Type | Product Class |
| Lewis Acid | CaCl₂ | Domino C-acylation/6π-oxaelectrocyclization | Dihydropyranones |
| Lewis Acid | AlCl₃ | Friedel-Crafts Cyclization | Quinolin-2-ones |
| Brønsted Acid | H₂SO₄ | Electrophilic Cyclization | Tetrahydroquinolines |
| Organic Base | Pyridine, Et₃N | Acylation / Esterification | Amides, Esters |
Future research is expected to focus on developing enantioselective catalytic systems and employing more environmentally benign catalysts to improve the sustainability of these synthetic processes.
Advanced Materials Science Applications, including Polymers and Resins
The application of this compound in advanced materials science, particularly in the direct synthesis of polymers and resins, is an emerging field with limited documentation to date. While the compound is a key building block for a variety of small molecules and complex heterocyclic scaffolds, its role as a monomer or primary component in polymerization or resin formulation is not yet well-established in the reviewed literature.
Currently, its use in materials science is more indirect. For example, derivatives of this compound could potentially be incorporated as functional additives or side-chains in larger polymer structures to impart specific properties. The unsaturated nature of the acryloyl group suggests potential for polymerization, but specific examples of polymers where it forms the main chain are scarce.
The term "polymer" or "resin" appears in the context of reagents used during the synthesis of its derivatives, such as the use of a polymer-supported scandium triflate catalyst or Dowex resin for purification, rather than the compound being a constituent of the final material. lookchem.com The development of epoxy resins and other thermosets typically involves different types of acid chlorides, such as terephthaloyl chloride, or other reactive species like epichlorohydrin. cnrs.frgoogle.comgoogle.com
Therefore, the exploration of this compound and its derivatives as monomers for novel polymers or as components in high-performance resins represents a significant future research direction. Investigating its polymerization behavior, either alone or with co-monomers, could lead to new materials with unique thermal, mechanical, or optical properties.
Further Pharmacological Investigations and Drug Discovery Efforts
One of the most promising areas for the application of this compound is in medicinal chemistry and drug discovery. The compound serves as a versatile scaffold to synthesize derivatives that are screened for a wide range of biological activities. Its ability to form stable amides and esters allows for its incorporation into diverse molecular frameworks designed to interact with biological targets.
Key areas of pharmacological research include:
Anticancer Agents: Researchers have synthesized novel tetrahydroquinoline derivatives using this compound that act as inhibitors of STAT5 signaling, a crucial pathway in myeloid leukemias. researchgate.net Additionally, 3-isopropenyl-β-lactams, prepared from this compound, have shown antiproliferative effects in breast cancer cell lines by acting as tubulin-destabilising agents. sciforum.net These compounds are designed as analogues of the natural antimitotic agent Combretastatin A-4. sciforum.net
Neurologically Active Compounds: The senecioyl group has been incorporated into the structure of salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist. nih.gov By modifying the natural product with this compound, scientists are designing new ligands to probe KOR interactions and develop potential treatments for CNS disorders. nih.gov
Multidrug Resistance Reversal: this compound is a key reagent in the synthesis of Ko143, a potent and specific inhibitor of the ABCG2 efflux transporter. researchgate.net This transporter is a major cause of multidrug resistance in cancer cells, and its inhibition can restore the efficacy of chemotherapeutic agents. researchgate.net
The table below highlights some of the synthesized derivatives and their targeted pharmacological activities.
| Derivative Class | Synthetic Precursor | Biological Target/Activity | Potential Application |
| Tetrahydroquinolines | This compound + Aniline derivative | STAT5 Signaling Inhibition | Myeloid Leukemia researchgate.net |
| 3-Isopropenyl-β-lactams | This compound + Imine | Tubulin Polymerization Inhibition | Breast Cancer sciforum.net |
| Salvinorin B Esters | This compound + Salvinorin B | Kappa-Opioid Receptor (KOR) Modulation | CNS Disorders nih.gov |
| Fumitremorgin C Analogue (Ko143) | This compound + Tryptophan derivative | ABCG2 Transporter Inhibition | Reversal of Multidrug Resistance researchgate.net |
Future efforts will undoubtedly focus on optimizing the potency and selectivity of these derivatives, conducting further preclinical and clinical studies, and exploring new biological targets for compounds derived from this compound.
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis and use of chemical compounds to reduce environmental impact. For this compound, research into more sustainable methodologies is an important future direction.
Emerging green chemistry strategies include:
Solvent-Free and Catalytic Reactions: The development of solvent-free reaction conditions is a key goal of green chemistry. The use of a polymer-supported scandium triflate catalyst has been reported for the synthesis of ester derivatives from citronellal, pointing towards a greener alternative to traditional homogeneous catalysis. lookchem.com Similarly, exploring domino reactions, such as the CaCl₂-catalyzed synthesis of dihydropyranones, improves atom economy and reduces the number of synthetic steps and purification procedures. rsc.org
Biocatalysis: The use of enzymes (biocatalysis) for chemical transformations offers high selectivity under mild conditions, often in aqueous media. While direct biocatalytic use of this compound is not yet widely reported, the broader field of biocatalysis presents significant opportunities. mdpi.com For example, enzymes like laccases and peroxidases are used for the polymerization of phenolic and other compounds, and lipases are used for selective acylations. mdpi.com Future research could explore enzymatic pathways to produce derivatives of this compound, potentially leading to more sustainable processes.
Use of Eco-Friendly Catalysts: The trend towards using benign and recyclable catalysts is growing. Research into synthesizing heterocyclic compounds using eco-friendly catalysts like thiamine (B1217682) hydrochloride (Vitamin B1) for other systems provides a template for future work with this compound. researchgate.net Such approaches reduce reliance on toxic and heavy-metal-based catalysts.
The integration of these green chemistry principles into the synthesis and application of this compound derivatives will be crucial for developing more sustainable chemical manufacturing processes for pharmaceuticals and other fine chemicals.
Q & A
Q. What are the critical physicochemical properties of 3,3-dimethylacryloyl chloride relevant to experimental design?
this compound (CAS 3350-78-5) is a liquid with a density of 1.065 g/mL at 25°C, boiling point of 145–147°C, and refractive index of 1.476 . Its molecular formula (C₅H₇ClO) and reactive α,β-unsaturated carbonyl structure make it prone to nucleophilic attack. The compound reacts violently with water, necessitating anhydrous conditions during synthesis . Key safety parameters include a flash point of 51°C (indicating flammability) and corrosive properties (risk of severe eye damage) .
Q. How should this compound be stored and handled to mitigate risks in laboratory settings?
Storage at 2–8°C under inert gas (e.g., nitrogen) is recommended to prevent hydrolysis. Handling requires PPE: chemical-resistant gloves, goggles, and fume hoods due to its corrosive and respiratory irritant properties . Safety protocols emphasize avoiding water contact (risk of exothermic decomposition) and immediate neutralization of spills with dry sodium bicarbonate .
Q. What spectroscopic methods are most effective for characterizing this compound and its derivatives?
- NMR : The α,β-unsaturated carbonyl group produces distinct ¹³C NMR signals at ~165 ppm (carbonyl carbon) and ~140 ppm (alkene carbons) .
- IR : Strong absorbance at ~1800 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .
- GC-MS : Molecular ion peak at m/z 118 (base peak) with fragmentation patterns confirming the acyl chloride structure .
Advanced Research Questions
Q. How can researchers optimize cyclization reactions involving this compound to avoid side reactions?
In the synthesis of tetrahydroquinolines (THQs), cyclization of this compound with iodinated anilines (e.g., 4-iodo-2-methylaniline) using AlCl₃ at high temperatures leads to de-iodination and degradation. Substituting AlCl₃ with H₂SO₄ under milder conditions (ambient temperature, 24 hr) preserves iodine functionality, achieving >75% yield . Reaction monitoring via TLC (hexane/ethyl acetate, 4:1) is critical to detect intermediates.
Q. What computational insights support the use of this compound in HMG-CoA reductase inhibitor design?
Molecular docking studies (e.g., AutoDock Vina) reveal that this compound forms five hydrogen bonds with HMG-CoA reductase’s active site (Dock Score = 15.461). While lower than other ligands (e.g., 1,6,10-dodecatriene-3-ol: Dock Score = 41.743), its α,β-unsaturated structure enables covalent binding to cysteine residues, enhancing inhibition kinetics . MD simulations (AMBER) further validate stable binding in aqueous environments.
Q. How does this compound’s reactivity with silylketene acetals compare to other acyl chlorides in β-keto ester synthesis?
Reaction with silylketene acetals (e.g., trimethylsilyl enol ethers) in acetonitrile yields δ-ethylenic β-keto esters via nucleophilic acyl substitution. The electron-withdrawing methyl groups on the α-carbon enhance electrophilicity, accelerating reaction rates by ~30% compared to crotonoyl chloride. Product purity (>95%) is confirmed via flash chromatography (silica gel, hexane/acetone gradient) .
Q. What strategies mitigate competing polymerization during Friedel-Crafts acylations using this compound?
Polymerization of the α,β-unsaturated system occurs via radical pathways under acidic conditions. Adding radical inhibitors (e.g., 400 ppm phenothiazine) and maintaining low temperatures (0–5°C) during reactions with aromatic substrates (e.g., benzene) suppresses this. Yields improve from 40% to 85% when using BF₃·OEt₂ as a catalyst instead of AlCl₃ .
Contradictions and Validation
- CAS Number Discrepancy : lists CAS 99-33-2, but authoritative sources () confirm 3350-78-5. The former may refer to a typographical error or distinct isomer.
- Safety Classification : While cites UN 2920 (corrosive, PG III), classifies it under stricter Eye Dam. 1 (GHS), highlighting the need for lab-specific risk assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
